N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
Description
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromopyridine, benzoxazole, and nitrofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN4O5/c18-10-5-9(7-19-8-10)17-21-12-6-11(1-2-13(12)27-17)20-16(23)14-3-4-15(26-14)22(24)25/h1-8H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJUFQPCVAKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])N=C(O2)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the benzoxazole and nitrofuran groups.
Bromination of Pyridine: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Benzoxazole: The brominated pyridine is reacted with o-aminophenol under acidic conditions to form the benzoxazole ring.
Introduction of Nitrofuran Group: The benzoxazole derivative is then reacted with 5-nitrofuran-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to investigate biological processes and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine and benzoxazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrofuran group may also contribute to the compound’s biological activity by generating reactive oxygen species (ROS) or interacting with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A simpler analog with similar bromopyridine functionality.
N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide: Another compound with a bromopyridine moiety but different functional groups.
3-Amino-5-bromopyridine: A related compound with an amino group instead of the benzoxazole and nitrofuran groups.
Uniqueness
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is unique due to its combination of bromopyridine, benzoxazole, and nitrofuran moieties, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
